molecular formula C11H10FNO2 B8538105 Ethyl 2-(4-cyano-2-fluorophenyl)acetate

Ethyl 2-(4-cyano-2-fluorophenyl)acetate

Cat. No.: B8538105
M. Wt: 207.20 g/mol
InChI Key: KWGAOGLVOOBCPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-2-fluorophenyl)acetate is an ethyl ester derivative featuring a phenyl ring substituted with a cyano group at the para position and a fluorine atom at the ortho position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation . Its structural uniqueness—combining electron-withdrawing groups (cyano and fluorine)—enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic frameworks .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 2-(4-cyano-2-fluorophenyl)acetate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)6-9-4-3-8(7-13)5-10(9)12/h3-5H,2,6H2,1H3

InChI Key

KWGAOGLVOOBCPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between ethyl 2-(4-cyano-2-fluorophenyl)acetate and analogous compounds:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
This compound Not explicitly provided 4-CN, 2-F on phenyl; acetate chain ~219.2 (estimated) High reactivity in medicinal chemistry; intermediate for kinase inhibitors .
Ethyl 2-(4-cyanophenyl)acetate 1528-41-2 4-CN on phenyl; acetate chain 189.18 Lower polarity vs. fluoro analog; used in agrochemical synthesis .
Ethyl 2-(2-cyanophenyl)acetate 67237-76-7 2-CN on phenyl; acetate chain 189.18 Ortho-substitution may hinder crystallinity; limited bioactivity data .
Ethyl 2-(4-fluorophenyl)acetate 587-88-2 4-F on phenyl; acetate chain 182.19 Higher volatility; precursor for anti-inflammatory agents .
Ethyl 2-(2,4-difluorophenyl)acetate Not provided 2,4-diF on phenyl; acetate chain 200.18 Enhanced metabolic stability; crystal structure resolved for formulation studies .
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate 854778-10-2 4-CN on phenyl; 2,2-diF on acetate 225.19 Increased electron deficiency; used in fluorinated drug candidates .
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate 1247619-04-0 4-Cl, 3-F, 2-OH on phenyl 232.64 Hydroxy group improves solubility; potential prodrug applications .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The combination of 4-cyano and 2-fluoro substituents in the target compound enhances its electrophilicity, facilitating reactions like Suzuki coupling or amidation . In contrast, analogs lacking the cyano group (e.g., ethyl 2-(4-fluorophenyl)acetate) exhibit lower polarity and are less reactive in such transformations . Steric and Crystallinity: Ortho-substituted derivatives (e.g., ethyl 2-(2-cyanophenyl)acetate) often face steric hindrance, reducing crystallinity compared to para-substituted analogs .

Synthetic Yields: this compound derivatives are synthesized in moderate-to-high yields (50–92%), as seen in intermediates for osilodrostat, a cortisol synthesis inhibitor . Comparatively, ethyl 2-(4-fluorophenyl)acetate is synthesized in 90% yield under standard conditions .

Applications: Pharmaceuticals: The target compound’s fluorinated and cyano-substituted structure is pivotal in kinase inhibitor development, where fluorine improves metabolic stability and the cyano group enhances binding affinity . Agrochemicals: Simpler analogs like ethyl 2-(4-cyanophenyl)acetate are prioritized for cost-effective pesticide synthesis due to lower synthetic complexity .

Research Findings and Data Analysis

  • Crystal Structure: Ethyl 2-(2,4-difluorophenyl)acetate exhibits a planar phenyl ring with intermolecular C–H···F interactions, stabilizing its solid-state structure . In contrast, the target compound’s ortho-fluoro and para-cyano groups may induce torsional strain, complicating crystallization.
  • Reactivity: The cyano group in this compound participates in click chemistry, enabling rapid diversification into triazole or imidazole derivatives .
  • Thermal Stability: Fluorinated analogs generally show higher thermal stability (decomposition >200°C) compared to non-fluorinated derivatives .

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